Bienvenue dans la boutique en ligne BenchChem!

4-(Difluoromethyl)pyrimidine-2-carbonitrile

PI3K inhibitor kinase drug discovery fluorinated heterocycle SAR

4-(Difluoromethyl)pyrimidine-2-carbonitrile (CAS 1416821-61-8, MFCD28673520) is a low-molecular-weight (155.11 g/mol) fluorinated pyrimidine building block that combines a lipophilic difluoromethyl (-CHF₂) group at the 4-position with a versatile nitrile (-CN) at the 2-position. This substitution pattern leverages the -CHF₂ group as a metabolically stable, hydrogen-bond-donating isostere and the nitrile as both an electron-withdrawing group and a hydrogen-bond acceptor.

Molecular Formula C6H3F2N3
Molecular Weight 155.108
CAS No. 1416821-61-8
Cat. No. B2953418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)pyrimidine-2-carbonitrile
CAS1416821-61-8
Molecular FormulaC6H3F2N3
Molecular Weight155.108
Structural Identifiers
SMILESC1=CN=C(N=C1C(F)F)C#N
InChIInChI=1S/C6H3F2N3/c7-6(8)4-1-2-10-5(3-9)11-4/h1-2,6H
InChIKeyVBGDEFRFUQRWLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Difluoromethyl)pyrimidine-2-carbonitrile as a Strategic Fluorinated Heterocyclic Building Block for Medicinal and Agrochemical Synthesis (CAS 1416821-61-8)


4-(Difluoromethyl)pyrimidine-2-carbonitrile (CAS 1416821-61-8, MFCD28673520) is a low-molecular-weight (155.11 g/mol) fluorinated pyrimidine building block that combines a lipophilic difluoromethyl (-CHF₂) group at the 4-position with a versatile nitrile (-CN) at the 2-position . This substitution pattern leverages the -CHF₂ group as a metabolically stable, hydrogen-bond-donating isostere and the nitrile as both an electron-withdrawing group and a hydrogen-bond acceptor. The compound exists as a liquid at ambient temperature (boiling point ~277 °C at 760 mmHg), distinguishing it from many solid regioisomeric analogs and facilitating its handling in parallel medicinal chemistry workflows . It is supplied at ≥97% purity and serves as a key intermediate for introducing the 4-(difluoromethyl)pyrimidine pharmacophore into kinase inhibitors, cysteine protease inhibitors, and agrochemical candidates.

Why the 2-Cyano-4-(difluoromethyl)pyrimidine Scaffold Cannot Be Replaced by Generic Trifluoromethyl-Pyridine or Unsubstituted Pyrimidine Analogs


Within the class of ATP-competitive kinase inhibitors, the combination of a 2-carbonitrile with a 4-CHF₂ group on a pyrimidine core is not interchangeable with trifluoromethyl (CF₃)-pyridine or non-fluorinated pyrimidine analogs. Published X-ray co-crystal structures and computational modeling demonstrate that the pyrimidine N3 nitrogen engages an additional hydrogen bond with active-site residues (e.g., Lys833 in PI3Kγ) that is geometrically unavailable to pyridine-based scaffolds, while the CHF₂ group participates in a bifurcated interaction network involving Asp836 and the triazine core nitrogen [1]. The resulting electrostatic and steric complementarity produces a binding free-energy advantage that translates quantitatively into an ~8-fold enhancement in enzymatic inhibitory potency. Furthermore, the electrophilicity of the pyrimidine-2-carbonitrile system is intrinsically higher than that of pyridazine-3-carbonitrile or pyridine-carbonitrile analogs, directly impacting metabolic susceptibility to thiazoline adduct formation in human liver microsomes [2]. These structure-dependent properties mean that substituting either the heterocyclic core or the fluorinated substituent without quantitative justification will alter potency, selectivity, and metabolic liability in unpredictable ways. The evidence detailed below provides the quantitative framework for selection decisions.

Quantitative Differentiation Evidence for 4-(Difluoromethyl)pyrimidine-2-carbonitrile Relative to the Closest Structurally Related Analogs


Eight-Fold Improvement in PI3Kα Inhibitory Potency by Replacing a CF₃-Pyridine with the CHF₂-Pyrimidine Core Contained in the Target Compound

In a direct, matched-pair comparison within the PQR chemotype series, the 4-(difluoromethyl)pyrimidin-2-amine core (the amino analog of the target compound) provided an approximately 8-fold improvement in PI3Kα (p110α) binding affinity over the CF₃-substituted pyridine core. The target compound 4-(difluoromethyl)pyrimidine-2-carbonitrile preserves this identical 4-CHF₂-pyrimidine scaffold and replaces the 2-amine with a 2-carbonitrile, offering the same heterocyclic architecture for downstream SAR exploration [1]. An independent computational study confirmed the 8-fold differential and attributed the effect to synergistic cooperativity between CHF₂ defluorination and pyridine-to-pyrimidine ring interconversion [2].

PI3K inhibitor kinase drug discovery fluorinated heterocycle SAR

Pyrimidine-2-carbonitrile Core Demonstrates the Highest Metabolic Susceptibility Among Heterocyclic Nitrile Series — Informing Reactivity-Based Selection

In a systematic cross-series comparison using human liver microsomes supplemented with glutathione and N-acetylcysteine, pyrimidine-2-carbonitrile derivatives were the most susceptible to metabolism to thiazoline-containing products, exceeding pyridazine-3-carbonitrile and pyridine-carbonitrile series. The target compound 4-(difluoromethyl)pyrimidine-2-carbonitrile bears this exact pyrimidine-2-carbonitrile core. This established metabolic ranking allows users to quantitatively anticipate higher reactive-metabolite formation risk for pyrimidine-2-carbonitriles relative to their pyridazine and pyridine counterparts, and to design appropriate mitigation strategies (e.g., CHF₂ electron-withdrawal to modulate electrophilicity) [1].

cysteine protease inhibitor drug metabolism electrophilicity thiazoline adduct

Physical State Differentiation: The 2-Carbonitrile Regioisomer Is a Liquid, Whereas the 5-Carbonitrile Analog Is a Solid — Impacting Handling in Automated Synthesis

The target compound 4-(difluoromethyl)pyrimidine-2-carbonitrile (CAS 1416821-61-8) is supplied as a liquid at room temperature with a boiling point of 277.3 ± 48.0 °C at 760 mmHg . In contrast, its closest regioisomer, 4-(difluoromethyl)pyrimidine-5-carbonitrile (CAS 1427195-45-6), is a solid at ambient temperature . This physical-state difference has direct operational consequences for automated liquid-handling platforms used in high-throughput parallel synthesis.

regioisomeric differentiation physical form automated parallel synthesis building block handling

The 4-CHF₂-Pyrimidine Scaffold Confers a Favorable Pharmacokinetic Profile with Minimal Brain Penetration in Vivo — A Differentiator for Systemic Tumor Targeting

In an in vivo pharmacokinetic study in male C57BL/6J mice, PQR514 (bearing the 4-(difluoromethyl)pyrimidin-2-amine core) demonstrated a plasma-to-brain distribution ratio of approximately 1:0.3 (plasma Cmax = 3282 ng/mL vs. brain Cmax = 1023 ng/g) with a plasma half-life of 1.7 h and oral bioavailability supported by an AUC₀–₈ₕ of 10,315 h·ng/mL [1]. This minimal brain penetration profile is a critical differentiator for compounds intended to treat systemic tumors while avoiding neurological side effects observed with brain-penetrant PI3K inhibitors such as buparlisib (BKM120). In the OVCAR-3 ovarian cancer xenograft model, PQR514 achieved significant antitumor efficacy at doses approximately 8-fold lower than its predecessor PQR309 [1].

pharmacokinetics blood-brain barrier penetration systemic tumor targeting in vivo efficacy

Dual Nitrile and Difluoromethyl Functionality Enables Divergent Derivatization Pathways Unavailable to Single-Functionality Analogs

4-(Difluoromethyl)pyrimidine-2-carbonitrile uniquely presents two orthogonal synthetic handles on a single pyrimidine core: the 2-nitrile group, which can be converted to amidines, tetrazoles, amides, thioamides, and heterocycles via established cycloaddition chemistry, and the 4-CHF₂ group, which serves as a non-exchangeable hydrogen-bond donor and lipophilic isostere . In contrast, single-functionality building blocks such as 4-(trifluoromethyl)pyrimidine (CAS 3978-77-4) lack the nitrile handle, while 2-cyanopyrimidine (CAS 14080-23-0) lacks the fluorinated substituent required for metabolic stabilization and target binding optimization. The combination of both groups on the same scaffold eliminates the need for sequential protection/deprotection steps during library synthesis.

synthetic versatility nitrile transformation difluoromethyl isostere medicinal chemistry diversification

Procurement-Driven Application Scenarios for 4-(Difluoromethyl)pyrimidine-2-carbonitrile in Drug Discovery and Agrochemical Research


PI3K/mTOR Kinase Inhibitor Lead Optimization Using the 4-CHF₂-Pyrimidine Scaffold as a Privileged ATP-Binding Site Ligand

Based on the 8-fold potency advantage of the 4-(difluoromethyl)pyrimidine core over the CF₃-pyridine core demonstrated in the PQR514 vs. PQR309 head-to-head comparison (Ki p110α: 2.2 nM vs. 17 nM) [1], procurement of 4-(difluoromethyl)pyrimidine-2-carbonitrile is justified for SAR programs targeting the PI3K/AKT/mTOR axis. The 2-nitrile group can be converted to a 2-amine via controlled hydrolysis or serve as a hydrogen-bond acceptor in its own right, while the 4-CHF₂ group provides metabolic stability and optimal lipophilicity (cLogP contribution ~+0.7 vs. -CH₃). This scenario applies to both academic medicinal chemistry laboratories and biotech companies advancing ATP-competitive kinase inhibitor programs.

Cysteine Protease (Cathepsin K/S) Inhibitor Design with Prospective Control of Electrophilic Metabolic Liability

The established class-level metabolic ranking—pyrimidine-2-carbonitrile > pyridazine-3-carbonitrile > pyridine-carbonitrile in thiazoline adduct formation in human liver microsomes [2]—informs strategic procurement of this compound for cathepsin inhibitor programs. Researchers can use the intrinsic electrophilicity of the pyrimidine-2-carbonitrile core as a design parameter: the 4-CHF₂ electron-withdrawing group can be exploited to modulate nitrile electrophilicity through resonance and inductive effects, potentially reducing nonspecific covalent adduct formation while preserving target cysteine engagement. This compound is an ideal scaffold for systematic electrophilicity tuning in reversible covalent inhibitor design.

Agrochemical Lead Discovery Exploiting the Fluorinated Pyrimidine Pharmacophore for Fungicidal and Herbicidal Activity

The difluoromethyl group is a privileged motif in modern agrochemicals, appearing in SDHI fungicides (e.g., pydiflumetofen) and other crop protection agents. 4-(Difluoromethyl)pyrimidine-2-carbonitrile provides a direct synthetic entry point to CHF₂-containing pyrimidine agrochemical analogs. The nitrile group can be elaborated to carboxamide, thioamide, or heterocyclic bioisosteres, while the CHF₂ group contributes to both target binding (via hydrogen-bond donation) and favorable physicochemical properties (enhanced membrane permeability and metabolic stability in planta). This scenario is supported by the compound's established role as a key intermediate for antifungal and antiviral drug development , which translates directly to fungicide design.

Automated High-Throughput Parallel Synthesis Leveraging the Liquid Physical Form for Direct Dispensing

The liquid physical form of 4-(difluoromethyl)pyrimidine-2-carbonitrile (boiling point ~277 °C) is a practical differentiator for laboratories operating automated synthesis platforms . Unlike its solid regioisomer 4-(difluoromethyl)pyrimidine-5-carbonitrile (CAS 1427195-45-6), this compound can be dispensed directly via automated liquid handlers without pre-weighing, dissolution, or sonication steps. In a typical HTE campaign running 96-well plates, elimination of the solid-handling step reduces per-plate preparation time by approximately 15–30 minutes and minimizes cross-contamination risks associated with solid powder transfer. Procurement of the liquid 2-carbonitrile regioisomer is thus operationally advantageous for core facilities and industrial medicinal chemistry groups running high-throughput library synthesis.

Quote Request

Request a Quote for 4-(Difluoromethyl)pyrimidine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.